molecular formula C13H11ClN2O2 B2452328 N-[(2-chlorophenyl)methyl]-2-nitroaniline CAS No. 126991-21-7

N-[(2-chlorophenyl)methyl]-2-nitroaniline

Cat. No.: B2452328
CAS No.: 126991-21-7
M. Wt: 262.69
InChI Key: DRQPRDPGSQDAMA-UHFFFAOYSA-N
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Description

N-[(2-chlorophenyl)methyl]-2-nitroaniline is a useful research compound. Its molecular formula is C13H11ClN2O2 and its molecular weight is 262.69. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O2/c14-11-6-2-1-5-10(11)9-15-12-7-3-4-8-13(12)16(17)18/h1-8,15H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQPRDPGSQDAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820619
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Fundamental Chemical Aspects and Research Context of N 2 Chlorophenyl Methyl 2 Nitroaniline

Significance of Aryl- and Nitro-Substituted Anilines in Organic Chemistry

Aryl- and nitro-substituted anilines are cornerstone molecules in the field of organic chemistry, serving as versatile building blocks and crucial intermediates in the synthesis of a vast array of functional materials and biologically active compounds. Aniline (B41778), the parent aromatic amine, and its derivatives are fundamental to the production of dyes, polymers, and pharmaceuticals. ontosight.ai The introduction of substituents onto the aromatic ring or the amino group dramatically modifies the molecule's chemical and physical properties.

The nitroanilines, in particular, are of significant interest due to the powerful electron-withdrawing nature of the nitro group (-NO₂) positioned on the same aromatic ring as an electron-donating amino group (-NH₂). This arrangement creates a "push-pull" system, where the amino group pushes electron density into the π-system of the benzene (B151609) ring, and the nitro group pulls electron density out. This intramolecular charge transfer (ICT) is fundamental to the unique electronic and optical properties of these molecules. chemrxiv.orgchemrxiv.org The position of the nitro group (ortho, meta, or para) relative to the amino group critically influences the extent of this charge transfer and, consequently, the molecule's color, polarity, and reactivity. ulisboa.pt

This inherent electronic characteristic makes nitroanilines valuable precursors in several key areas:

Dye Synthesis: The ICT within nitroanilines is responsible for their characteristic colors. They are often used as intermediates in the manufacturing of azo dyes. wikipedia.org

Pharmaceuticals: The 2-nitroaniline (B44862) moiety is a key precursor for o-phenylenediamines, which are subsequently used to construct heterocyclic systems like benzimidazoles, a common scaffold in many pharmaceutical agents. wikipedia.org

Non-Linear Optical (NLO) Materials: The significant dipole moment and high molecular polarizability resulting from the "push-pull" effect make many substituted nitroanilines excellent candidates for NLO applications. These materials are crucial for advanced technologies like frequency conversion and optical switching. Research into derivatives such as N-benzyl-2-methyl-4-nitroaniline (BNA) has highlighted the potential of this class of compounds in generating terahertz (THz) waves. researchgate.net

The addition of other aryl groups, such as the N-benzyl group in N-[(2-chlorophenyl)methyl]-2-nitroaniline, further modifies these properties, influencing the molecule's conformation, solubility, and potential for intermolecular interactions like π-π stacking. researchgate.net

Structural Features and Electronic Configuration of this compound

The molecule consists of a 2-nitroaniline core N-substituted with a (2-chlorophenyl)methyl group (a 2-chlorobenzyl group). The core structure of 2-nitroaniline features an intramolecular hydrogen bond between one of the amine hydrogens and an oxygen atom of the ortho-nitro group, which tends to hold these groups in a somewhat planar arrangement relative to each other and influences the amine's basicity. wikipedia.org

The electronic configuration is governed by a combination of inductive and resonance effects from its multiple substituents:

Nitro Group (-NO₂): Acts as a strong electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-M).

Amino Group (-NHR): Functions as an electron-donating group primarily through resonance (+M), which outweighs its inductive electron withdrawal (-I).

2-Chlorophenylmethyl Group: The benzyl (B1604629) portion is weakly electron-donating. The chlorine atom on this ring is deactivating due to its strong inductive withdrawal (-I), but it also has a weak resonance-donating effect (+M) due to its lone pairs.

This complex interplay of electronic effects modulates the electron density across the molecule, influencing its reactivity, dipole moment, and spectroscopic properties. The ortho-position of the nitro group in the aniline ring significantly lowers the basicity of the nitrogen atom compared to aniline itself. wikipedia.org

Table 1: Inferred Physicochemical Properties of this compound Note: The following data is calculated based on the known molecular structure, as direct experimental values are not available in the cited literature.

PropertyValue
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Canonical SMILES C1=CC=C(C(=C1)NC(C2=CC=CC=C2Cl))N+[O-]
InChI Key Inferred from structure
Appearance Likely a colored crystalline solid

Historical Development and Contemporary Relevance of this compound in Chemical Research

Specific documentation detailing the historical synthesis or dedicated research applications of this compound is scarce. However, its identity as a substituted N-benzyl-2-nitroaniline places it within a well-established class of compounds used as synthetic intermediates.

A plausible and standard method for its synthesis would be the nucleophilic substitution reaction between 2-nitroaniline and 2-chlorobenzyl chloride. In this reaction, the nitrogen atom of 2-nitroaniline acts as a nucleophile, displacing the chloride from the benzylic carbon of 2-chlorobenzyl chloride. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Similar N-alkylation reactions of nitroanilines are well-documented.

The contemporary relevance of this compound is best understood through the lens of research on its analogs. The field of materials science, particularly non-linear optics, has seen significant investigation into N-alkylated and N-benzylated nitroanilines. For instance, N-benzyl-2-methyl-4-nitroaniline (BNA) has been developed and studied for its large second-order optical nonlinearity and its utility in THz wave generation. researchgate.net The structural features of this compound—a polarizable "push-pull" nitroaniline system coupled with an additional substituted aromatic ring—make it a molecule of potential interest within this research domain.

Furthermore, as a derivative of 2-nitroaniline, it serves as a potential precursor to substituted N-benzyl-o-phenylenediamines. These diamines are valuable building blocks for creating complex heterocyclic molecules, such as substituted benzimidazoles, which are of perennial interest in medicinal chemistry for developing new therapeutic agents. wikipedia.orgrsc.org Therefore, while not a widely studied compound itself, this compound represents a potentially useful, synthetically accessible intermediate for materials science and pharmaceutical research.

Synthetic Methodologies for N 2 Chlorophenyl Methyl 2 Nitroaniline and Its Structural Analogs

Strategies for Carbon-Nitrogen Bond Formation in the Synthesis of N-[(2-chlorophenyl)methyl]-2-nitroaniline

Direct formation of the C-N bond is a fundamental approach to synthesizing the target compound. This can be achieved through pathways where one reactant acts as a nucleophile and the other as an electrophile.

Nucleophilic aromatic substitution (SNAr) is a viable method for creating the C-N bond in this compound. This reaction requires an aromatic ring that is "activated" by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to a good leaving group. wikipedia.orgchemistrysteps.com

In a potential synthesis of the target molecule, 2-nitroaniline (B44862) can be deprotonated by a base to form a more potent nucleophile, which then attacks an electrophilic partner like 2-chlorobenzyl chloride. However, a more common SNAr strategy involves reacting an amine nucleophile with an activated aryl halide. For instance, 2-chlorobenzylamine could react with 1-fluoro-2-nitrobenzene. The nitro group on the benzene (B151609) ring makes the carbon atom attached to the fluorine atom electron-deficient and susceptible to nucleophilic attack. wikipedia.orgyoutube.com The fluoride ion is an excellent leaving group in this context. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comyoutube.com

General Reaction Scheme for SNAr:

Reactant A (amine) + Reactant B (activated aryl halide) → N-Aryl-amine + Byproduct

Amine NucleophileAryl Halide ElectrophileTypical BaseSolventKey Feature
2-Chlorobenzylamine1-Fluoro-2-nitrobenzeneK₂CO₃ or Et₃NDMF, DMSONitro group activates the ring for nucleophilic attack.
2-Nitroaniline2-Chlorobenzyl chlorideNaHTHF, DMFRequires strong base to deprotonate the aniline (B41778).

Reductive amination is a powerful and widely used method for forming C-N bonds, particularly for producing secondary and tertiary amines. researchgate.net This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with a primary amine to form an imine intermediate. This intermediate is then reduced in situ to the corresponding amine.

For the synthesis of this compound, 2-chlorobenzaldehyde would be reacted with 2-nitroaniline in the presence of a mild acid catalyst to facilitate the formation of the N-(2-chlorobenzylidene)-2-nitroaniline imine. This imine is not typically isolated but is immediately reduced by a suitable reducing agent present in the reaction mixture. Mild reducing agents are preferred as they are selective for the imine and will not reduce the aldehyde or the nitro group. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common and effective reagent for this purpose. organic-chemistry.org

General Reaction Scheme for Reductive Amination:

Aldehyde + Amine ⇌ Imine + H₂O

Imine + Reducing Agent → Secondary Amine

AldehydeAmineReducing AgentTypical SolventReaction Conditions
2-Chlorobenzaldehyde2-NitroanilineSodium triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)Room temperature, under inert atmosphere.
2-Chlorobenzaldehyde2-NitroanilineSodium cyanoborohydride (NaBH₃CN)Methanol (MeOH)Requires acidic conditions to proceed.
2-Chlorobenzaldehyde2-NitroanilineH₂/Catalyst (e.g., Pd/C)Ethanol, Ethyl acetateCan risk reduction of the nitro group and dehalogenation.

Palladium-Catalyzed Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of C-C and C-heteroatom bonds, offering high efficiency and broad functional group tolerance.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, primarily used for forming carbon-carbon bonds between an organoboron compound and an organohalide. While it does not directly form the C-N bond in the target molecule, it is a critical method for synthesizing structural analogs, specifically diaryl amines that lack the methylene (-CH₂) bridge. For example, it could be used to synthesize a precursor which is later functionalized. The reaction typically employs a palladium(0) catalyst, a phosphine ligand, and a base.

The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.orglibretexts.org This reaction has become a preferred method for synthesizing aryl amines due to its wide substrate scope and milder conditions compared to traditional methods like nucleophilic substitution. wikipedia.org

To synthesize this compound, this reaction could involve coupling 2-nitroaniline with 2-chlorobenzyl chloride or bromide. The catalytic cycle involves the oxidative addition of the organohalide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. wikipedia.org The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligand (e.g., X-Phos, BINAP), and base (e.g., NaOt-Bu, K₃PO₄) is crucial for achieving high yields. beilstein-journals.org

AmineAryl/Benzyl (B1604629) HalidePalladium SourceLigandBaseSolvent
2-Nitroaniline2-Chlorobenzyl chloridePd(OAc)₂X-PhosNaOt-BuToluene
2-Chlorobenzylamine1-Bromo-2-nitrobenzenePd₂(dba)₃BINAPCs₂CO₃Dioxane

Copper-Catalyzed Arylation (Ullmann Condensation) in the Synthesis of Related Diaryl Amines

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org While often requiring harsher conditions than palladium-catalyzed methods, it remains a valuable tool, especially for the synthesis of diaryl amines, which are structural analogs of the target compound. The C-N bond-forming variant is sometimes referred to as the Goldberg reaction. wikipedia.org

This reaction typically involves coupling an aryl halide with an amine in the presence of a stoichiometric or catalytic amount of copper, often in a high-boiling polar solvent. wikipedia.org For instance, 2-nitroaniline could be coupled with 2-chloroiodobenzene. Modern Ullmann-type reactions have been developed that use soluble copper catalysts with specific ligands (e.g., phenanthroline, N,N-dimethylglycine), allowing the reaction to proceed under milder conditions. nih.gov Aryl iodides are generally more reactive than aryl bromides or chlorides in this transformation. wikipedia.org

AmineAryl HalideCopper SourceLigand (optional)BaseSolvent
2-Nitroaniline2-ChloroiodobenzeneCuI1,10-PhenanthrolineK₂CO₃DMF, NMP
Aniline1-Bromo-2-nitrobenzeneCu₂ON,N-DimethylglycineK₃PO₄Dioxane

Green Chemistry Principles Applied to this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sigmaaldrich.com The synthesis of this compound and its analogs can be significantly improved by incorporating these principles, moving away from traditional methods that may involve hazardous solvents, high energy consumption, and significant waste production.

Several innovative strategies align with the principles of green chemistry for the N-alkylation of anilines:

Use of Benign Solvents: A primary goal of green chemistry is to minimize or replace hazardous organic solvents. Water is an ideal green solvent due to its non-toxicity, availability, and safety. The development of water-soluble catalysts, such as certain iridium complexes, has enabled efficient N-alkylation of amines with alcohols to occur in aqueous media, eliminating the need for volatile organic compounds (VOCs). researchgate.net Micellar catalysis, where reactions are conducted in water with the aid of surfactants, provides another strategy to facilitate reactions between poorly soluble organic reactants in an aqueous environment. nih.gov

Alternative Energy Sources: Utilizing alternative energy sources can lead to more efficient and environmentally friendly reactions. Visible-light photocatalysis has emerged as a powerful tool, enabling N-alkylation of anilines under mild, ambient temperature conditions, often without the need for metal catalysts or strong bases. nih.gov Similarly, ultrasound-assisted synthesis can accelerate reaction rates and improve yields, leading to shorter reaction times and reduced energy consumption. imedpub.com

Atom Economy and Waste Reduction: The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an exemplary green strategy. researchgate.net In this approach, an alcohol (e.g., 2-chlorobenzyl alcohol) serves as the alkylating agent. A transition-metal catalyst temporarily "borrows" hydrogen from the alcohol to form an intermediate aldehyde. This aldehyde then reacts with the amine (2-nitroaniline) to form an imine, which is subsequently reduced by the "borrowed" hydrogen to yield the final N-alkylated amine. The only byproduct of this process is water, resulting in very high atom economy. researchgate.netresearchgate.net

The application of these principles to the synthesis of this compound would involve replacing a traditional approach (e.g., reacting 2-nitroaniline with 2-chlorobenzyl chloride in a solvent like DMF with a stoichiometric base) with a greener alternative. For instance, a catalytic reaction using 2-chlorobenzyl alcohol as the alkylating agent in water would significantly reduce waste and hazard.

Table 2: Green Chemistry Approaches for N-Alkylation of Anilines

Green Principle Methodology Alkylating Agent Byproduct Key Advantage
Benign Solvents Micellar Catalysis Alkyl Halide Salt Avoids organic solvents nih.gov
Alternative Energy Visible-Light Photocatalysis Alcohol Water Mild conditions; no base required nih.gov
Atom Economy Borrowing Hydrogen Alcohol Water Maximum atom efficiency researchgate.netresearchgate.net
Renewable Feedstocks / Reusability Heterogeneous Catalysis (e.g., Au/Fe₂O₃) Alcohol Water Recyclable catalyst; reduces waste rsc.org

Chemical Transformations and Reaction Mechanisms of N 2 Chlorophenyl Methyl 2 Nitroaniline

Reactivity of the Secondary Amine Functionality in N-[(2-chlorophenyl)methyl]-2-nitroaniline

The secondary amine is a key reactive center in the molecule, functioning as a nucleophile and a base. Its reactivity can be modulated by the electronic effects of the attached aromatic groups.

Acylation and Sulfonylation Reactions

The secondary amine of this compound readily undergoes acylation when treated with acylating agents such as acid chlorides or anhydrides. byjus.com This nucleophilic substitution reaction involves the attack of the nitrogen's lone pair on the carbonyl carbon of the acylating agent, leading to the formation of a stable N-substituted amide. byjus.comquora.com The reaction typically proceeds in the presence of a base to neutralize the acidic byproduct (e.g., HCl). researchgate.net Protecting the amino group through acetylation is a common strategy to control reactions, such as preventing oxidation during the nitration of anilines. scribd.comdoubtnut.com

Similarly, sulfonylation occurs when the compound is reacted with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base. researchgate.net This reaction yields a sulfonamide, a functional group known for its stability. The synthesis of related compounds, such as 4-methyl-N-(2-nitrophenyl) benzenesulfonamide from 2-nitroaniline (B44862) and 4-methylbenzenesulfonyl chloride, demonstrates this typical reactivity. researchgate.net N-acylated derivatives of the closely related N-benzyl-o-nitroaniline are known to undergo cyclization reactions under basic conditions to form 2-aryl-1-hydroxybenzimidazoles. rsc.org

Alkylation Reactions

The nitrogen atom of the secondary amine can act as a nucleophile to attack alkyl halides, resulting in the formation of a tertiary amine. wikipedia.org This N-alkylation reaction is a form of nucleophilic aliphatic substitution. wikipedia.org However, a common challenge in amine alkylation is the potential for overalkylation. The product, a tertiary amine, can still be nucleophilic and react with another molecule of the alkyl halide to form a quaternary ammonium salt. wikipedia.orgmasterorganicchemistry.com This tendency is somewhat reduced when alkylating a secondary amine compared to a primary amine due to increased steric hindrance around the tertiary nitrogen atom. masterorganicchemistry.com To achieve selective monoalkylation, specific methodologies, such as using N-aminopyridinium salts as ammonia surrogates, have been developed to prevent overalkylation. nih.gov

Reactions Involving the Nitro Group of this compound

The nitro group strongly influences the molecule's electronic properties and is itself susceptible to chemical transformation, most notably reduction.

Reduction Reactions to Amino Derivatives

The reduction of the nitro group to a primary amine is one of the most significant transformations for nitroaromatic compounds. wikipedia.org This reaction converts this compound into N¹-[(2-chlorophenyl)methyl]benzene-1,2-diamine. A wide variety of reagents and conditions can accomplish this conversion, offering different levels of selectivity and efficiency.

Common methods include catalytic hydrogenation with catalysts like Palladium-on-carbon (Pd/C) or Raney nickel. wikipedia.org Chemical reduction using metals in acidic media, such as iron in acetic acid or tin(II) chloride, is also widely employed. wikipedia.org More modern methods utilize sodium borohydride (NaBH₄), often in conjunction with nanocatalysts like copper ferrite (CuFe₂O₄), which can achieve high conversion rates rapidly and under mild, aqueous conditions. researchgate.netnih.govresearchgate.net The reduction of 2-nitroaniline to ortho-phenylenediamine (o-PDA) is a well-documented example of this type of transformation. nih.govresearchgate.net

Reducing Agent/SystemTypical ConditionsProductReference
Catalytic Hydrogenation (e.g., Pd/C, Raney Ni)H₂ gas, various solventsAmino derivative wikipedia.org
Iron (Fe) in acidic mediaRefluxing in acid (e.g., acetic acid, HCl)Amino derivative wikipedia.org
Sodium Borohydride (NaBH₄) with Nanocatalyst (e.g., CuFe₂O₄)Aqueous medium, room temperatureAmino derivative nih.govresearchgate.net
Tin(II) Chloride (SnCl₂)Acidic solutionAmino derivative wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or alcoholic solutionAmino derivative wikipedia.org

Impact on Aromatic Ring Reactivity

The substituents on the aniline (B41778) ring have competing electronic effects that dictate its reactivity in electrophilic aromatic substitution.

The N-benzylamino group is an electron-donating group, which activates the aromatic ring towards electrophilic attack. It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para relative to itself. byjus.comchemistrysteps.com

The **nitro group (-NO₂) **, conversely, is a powerful electron-withdrawing group through both inductive and resonance effects. lkouniv.ac.in It strongly deactivates the ring towards electrophilic attack and is a meta-director. lkouniv.ac.in

In this compound, the activating N-benzylamino group's directing effect is dominant. Therefore, incoming electrophiles are directed to the positions ortho and para to the amine, which correspond to positions 3 and 5 on the ring. The nitro group at position 2 deactivates the ring, making substitution more difficult than in aniline itself, but the activating effect of the nitrogen atom is strong enough to allow reactions to occur. byjus.com The position para to the amine (position 5) is generally favored for substitution due to reduced steric hindrance compared to the position ortho to the large N-benzylamino group (position 3).

GroupTypeEffect on RingDirecting InfluenceReference
-NH-CH₂-PhElectron DonatingActivatingOrtho, Para byjus.com
-NO₂Electron WithdrawingDeactivatingMeta lkouniv.ac.in

Substitution Reactions on the Chlorophenyl Moiety

The chlorophenyl ring is substantially less reactive than the nitroaniline ring. The chlorine atom influences its reactivity in both electrophilic and nucleophilic substitution reactions.

In electrophilic aromatic substitution , the chlorine atom is an ortho, para-director due to the directing effect of its lone pairs. However, due to its electronegativity, it is also a deactivating group via induction. Therefore, electrophilic substitution on this ring would require harsher conditions compared to unsubstituted benzene (B151609) and would yield a mixture of ortho- and para-substituted products relative to the chlorine.

Nucleophilic aromatic substitution to replace the chlorine atom is generally difficult. wikipedia.org Aryl halides are resistant to this type of reaction unless the ring is activated by the presence of strong electron-withdrawing groups (such as a nitro group) at the ortho or para positions. wikipedia.org In this molecule, the chlorophenyl ring lacks such activating groups, making the C-Cl bond strong and unlikely to be cleaved by a nucleophile under standard conditions. This contrasts with the high reactivity of benzyl (B1604629) chloride in nucleophilic substitution, where the chlorine is attached to a benzylic carbon, not directly to the aromatic ring, allowing for resonance stabilization of the carbocation intermediate. doubtnut.comyoutube.com

Cyclization and Condensation Reactions Leading to Heterocyclic Derivatives

The chemical architecture of this compound provides a versatile scaffold for the synthesis of various heterocyclic compounds through intramolecular cyclization and condensation reactions. A predominant transformation involves the reductive cyclization of the nitro group, which leads to the formation of the pharmacologically significant dibenzo[b,e] nih.govresearchgate.netdiazepine ring system. This class of compounds is notable for its application in the development of therapeutic agents.

The intramolecular cyclization of this compound is a key step in the synthesis of precursors for complex heterocyclic structures. The process is initiated by the reduction of the nitro functionality to an amino group. This is followed by an intramolecular nucleophilic attack of the newly formed amino group onto the benzylic carbon, leading to the formation of a seven-membered diazepine ring fused to two benzene rings.

A significant application of this reaction is in the synthesis of 8-chloro-5,10-dihydrodibenzo[b,e] nih.govresearchgate.netdiazepin-11-one, a crucial intermediate in the production of the atypical antipsychotic drug, clozapine. While the direct cyclization of this compound to a dibenzodiazepine is a known synthetic strategy, the subsequent oxidation or modification of the resulting dihydrodiazepine structure is often required to achieve the final target molecule.

The general mechanism for the reductive cyclization of this compound to a dibenzodiazepine derivative proceeds as follows:

Reduction of the Nitro Group: The nitro group (-NO2) of the 2-nitroaniline moiety is reduced to an amino group (-NH2). This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or other chemical reducing agents like tin(II) chloride (SnCl2) in acidic medium.

Intramolecular Cyclization: The resulting N-[(2-chlorophenyl)methyl]-2-aminobenzylamine undergoes a spontaneous or catalyzed intramolecular condensation. The amino group on one phenyl ring acts as a nucleophile, attacking the electrophilic benzylic carbon of the (2-chlorophenyl)methyl group. This results in the formation of the seven-membered diazepine ring.

Aromatization/Rearrangement: Depending on the reaction conditions and subsequent work-up, the initially formed dihydrodiazepine may undergo further reactions, such as oxidation or rearrangement, to yield a more stable aromatic system or a functionalized derivative like a diazepinone.

Detailed research findings on the synthesis of dibenzo[b,e] nih.govresearchgate.netdiazepin-11-ones have highlighted the importance of this cyclization strategy in medicinal chemistry nih.gov. The development of potent and selective checkpoint kinase 1 (Chk1) inhibitors, for instance, has utilized the 5,10-dihydro-dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one core structure, which is accessible through such cyclization pathways nih.gov.

Table 1: Reductive Cyclization of this compound Analogs

Starting Material AnalogueReaction TypeKey Reagents/CatalystsHeterocyclic ProductSignificance/Application
N-Aryl-2-nitroaniline derivativesReductive CyclizationH2, Pd/C or SnCl2, HClDibenzo[b,e] nih.govresearchgate.netdiazepine derivativesCore structure of various CNS active agents
2-Aminobenzophenone derivativesCondensation/CyclizationVarious, including TiCl4Dibenzo[b,e] nih.govresearchgate.netdiazepine derivativesPrecursors for antipsychotic drugs like Clozapine nbinno.commdpi.com
o-NitroanilinesElectrochemically driven reductive cyclizationElectrochemical cell1,2-fused benzimidazoles and benzo[d]imidazolesOne-pot synthesis of fused heterocyclic systems rsc.org

The synthesis of biologically active compounds often relies on the strategic cyclization of precursors like this compound. The resulting dibenzodiazepine framework can be further modified to produce a wide range of derivatives with diverse pharmacological properties. For example, the synthesis of 8-chloro-11-(4-(3-(p-tolyloxy)propyl)piperazin-1-yl)-5H-dibenzo[b,e] nih.govresearchgate.netdiazepine, a clozapine analog, starts from the corresponding tricyclic lactam, 8-chloro-10,11-dihydro-5H-dibenzo[b,e] nih.govresearchgate.netdiazepin-11-one mdpi.com.

Spectroscopic Characterization and Structural Elucidation of N 2 Chlorophenyl Methyl 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

¹H NMR spectroscopy would be utilized to identify the number of unique proton environments, their chemical shifts (δ), spin-spin coupling patterns (multiplicity), and integration values (proton count). For N-[(2-chlorophenyl)methyl]-2-nitroaniline, one would expect to observe distinct signals for the aromatic protons on both the 2-chlorophenyl and 2-nitroaniline (B44862) rings, as well as signals for the methylene (-CH₂-) bridge and the amine (-NH-) proton. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro group and the chlorine atom.

A hypothetical data table for the expected ¹H NMR signals is presented below.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity
Aromatic Protons6.5 - 8.5d, t, dd
Methylene Protons (-CH₂-)4.0 - 5.0s or d
Amine Proton (-NH-)5.0 - 9.0br s

Note: This table is a generalized prediction and does not represent experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

¹³C NMR spectroscopy would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of the aromatic carbons would be affected by the substituents on each ring. The methylene carbon would also exhibit a characteristic signal.

A hypothetical data table for the expected ¹³C NMR signals is presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
Aromatic Carbons110 - 150
Methylene Carbon (-CH₂-)40 - 55

Note: This table is a generalized prediction and does not represent experimental data.

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. COSY spectra would reveal proton-proton coupling networks within the aromatic rings, while HSQC spectra would correlate directly bonded proton and carbon atoms.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups in this compound. Key expected absorptions would include N-H stretching for the secondary amine, C-H stretching for the aromatic and methylene groups, N=O stretching for the nitro group, C=C stretching for the aromatic rings, and C-N and C-Cl stretching.

A hypothetical data table for the expected FTIR absorptions is presented below.

Functional Group Expected Vibrational Frequency (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
Methylene C-H Stretch2850 - 2960
N=O Asymmetric Stretch1500 - 1550
N=O Symmetric Stretch1300 - 1370
Aromatic C=C Stretch1400 - 1600
C-N Stretch1250 - 1350
C-Cl Stretch600 - 800

Note: This table is a generalized prediction and does not represent experimental data.

Raman Spectroscopy Applications

Raman spectroscopy would provide complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be useful for observing the symmetric nitro stretch and the vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

For this compound, the primary chromophore is the 2-nitroaniline moiety. The UV-Vis spectrum is expected to be dominated by electronic transitions associated with this part of the molecule. The presence of the nitro group (-NO2), a strong electron-withdrawing group, and the amino group (-NH-), an electron-donating group, on the same aromatic ring leads to significant intramolecular charge transfer (ICT) character in its electronic transitions.

The spectrum would likely exhibit two main absorption bands:

An intense band at a shorter wavelength, typically in the 200-300 nm region, corresponding to a π → π transition. This transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital within the aromatic system.

A less intense, broader band at a longer wavelength, often extending into the visible region (around 400 nm), which can be attributed to an n → π transition* or an intramolecular charge transfer (ICT) transition. The n → π* transition involves an electron from a non-bonding orbital (on the oxygen or nitrogen atoms) being promoted to a π* antibonding orbital. The ICT character arises from the charge transfer from the amino group to the nitro group through the benzene (B151609) ring.

For comparison, the parent compound, 2-nitroaniline, exhibits characteristic absorption maxima that inform the expected spectral features of its derivatives.

Table 1: Typical UV-Vis Absorption Data for 2-Nitroaniline in Solution.

Wavelength (λmax)Molar Absorptivity (ε)SolventAssignment
~280 nm~5,000 L mol⁻¹ cm⁻¹Ethanolπ → π* transition
~412 nm~4,500 L mol⁻¹ cm⁻¹EthanolIntramolecular Charge Transfer (ICT) / n → π*

Note: Data is for the related compound 2-nitroaniline and serves as an illustrative example.

The substitution of a (2-chlorophenyl)methyl group on the nitrogen atom is expected to cause a slight shift in the absorption maxima (a chromic shift) compared to 2-nitroaniline, due to its electronic and steric effects.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio (m/z). It provides precise information about the molecular weight of a compound and insights into its structure through the analysis of its fragmentation pattern.

For this compound, with the chemical formula C₁₃H₁₁ClN₂O₂, the exact molecular weight can be calculated. The high-resolution mass spectrum would show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic isotopic pattern, with a peak at [M]⁺ and another at [M+2]⁺ with an intensity ratio of approximately 3:1.

Electron impact (EI) ionization would likely induce fragmentation of the molecule. The fragmentation pattern provides a "fingerprint" of the molecular structure. Key fragmentation pathways for this compound are predicted to involve the cleavage of the weakest bonds. A primary fragmentation would be the cleavage of the C-N bond between the methylene bridge and the aniline (B41778) nitrogen, which is a benzylic position and thus prone to cleavage.

Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound.

m/z (for ³⁵Cl)Predicted IonFormulaNotes
262.05[C₁₃H₁₁ClN₂O₂]⁺[M]⁺Molecular ion
264.05[C₁₃H₁₁³⁷ClN₂O₂]⁺[M+2]⁺Isotope peak for ³⁷Cl
138.04[C₆H₆N₂O₂]⁺[2-nitroaniline]⁺Loss of the 2-chlorobenzyl radical
125.02[C₇H₆Cl]⁺[2-chlorobenzyl]⁺Cleavage of the benzylic C-N bond
122.04[C₆H₄NO₂]⁺Loss of the 2-chlorobenzyl group and NH
92.03[C₆H₆N]⁺Further fragmentation of the nitroaniline moiety

Note: This table represents predicted fragmentation patterns. Actual experimental results may vary.

X-ray Crystallography and Single Crystal Diffraction Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single crystal diffraction analysis of this compound would provide detailed information on its molecular geometry, conformation, and how the molecules pack together in the solid state. Although a specific crystal structure for this compound has not been reported, its structural features can be inferred from the analysis of similar molecules.

A crystallographic study would determine the precise bond lengths and angles within the molecule. The bond lengths in the two aromatic rings are expected to be in the typical range for benzene derivatives (1.36–1.41 Å), although some distortion may be observed due to the electronic effects of the substituents. The C-Cl bond length is anticipated to be around 1.74 Å. The C-N and N-O bonds of the nitro group would reflect its electron-withdrawing nature.

Table 3: Expected Bond Lengths for this compound based on Related Structures.

BondExpected Length (Å)
C-C (aromatic)1.37 - 1.40
C-N (amine)1.38 - 1.42
C-N (nitro)1.45 - 1.48
N-O (nitro)1.22 - 1.25
C-Cl1.73 - 1.75
C-H (aromatic)0.93 - 0.98
N-H (amine)0.86 - 0.90

Note: These are typical values observed in similar organic molecules and are provided for illustrative purposes.

The angle describing the twist of the nitro group relative to the plane of its attached benzene ring. In many 2-nitroaniline structures, this angle is small, indicating near co-planarity to facilitate conjugation and intramolecular hydrogen bonding.

The torsion angles around the C-N-C-C backbone that connects the two aromatic rings. These angles determine the relative orientation of the 2-nitroaniline and 2-chlorophenyl moieties, which is likely to be a non-planar arrangement to minimize steric hindrance. In related N-benzyl aniline structures, the two rings are often significantly twisted with respect to each other.

A characteristic feature of 2-nitroaniline and its N-substituted derivatives is the formation of an intramolecular hydrogen bond between the hydrogen atom of the amino group (N-H) and one of the oxygen atoms of the adjacent nitro group. bldpharm.comiucr.org This interaction forms a stable six-membered ring (often described as an S(6) motif in graph-set notation) and significantly influences the molecule's conformation and chemical properties. bldpharm.com This hydrogen bond is expected to be present in this compound, leading to a planar arrangement of the N-H and NO₂ groups relative to the benzene ring.

Table 4: Typical Intramolecular Hydrogen Bond Parameters in 2-Nitroaniline Derivatives.

Donor-H···AcceptorD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N-H···O~0.87~2.0 - 2.3~2.6 - 2.8~140 - 150

Note: Data is based on reported crystal structures of similar compounds.

In the solid state, molecules of this compound would pack in a specific arrangement to form a stable crystal lattice. The packing is governed by a combination of intermolecular forces. Besides the ubiquitous van der Waals forces, other interactions could play a role in the supramolecular assembly, such as:

π-π stacking: The aromatic rings could stack on top of each other, although this might be offset due to the bulky substituents.

Weak C-H···O or C-H···π interactions: The hydrogen atoms on the aromatic rings and the methylene bridge could form weak hydrogen bonds with the oxygen atoms of the nitro group or the π-systems of adjacent molecules. iucr.org

Halogen interactions: The chlorine atom might participate in weak C-Cl···π or C-Cl···O interactions.

The analysis of these interactions is crucial for understanding the solid-state properties of the compound.

Computational and Theoretical Investigations of N 2 Chlorophenyl Methyl 2 Nitroaniline

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For N-[(2-chlorophenyl)methyl]-2-nitroaniline, DFT calculations offer a detailed understanding of its geometry, stability, and electronic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311+G(d,p), to ensure a high level of accuracy.

Geometry Optimization and Energetic Stability Analysis

Energetic stability analysis, through the calculation of thermodynamic parameters like enthalpy and Gibbs free energy, further characterizes the molecule. These values provide insights into the molecule's stability under different conditions.

Table 1: Selected Optimized Geometric Parameters of this compound (Illustrative)

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C-Cl 1.74
N-H 1.01
C-N (nitro) 1.47
C-N-C 125.0
O-N-O 123.0

Note: The values in this table are illustrative and represent typical bond lengths, angles, and a plausible dihedral angle for a molecule of this nature based on computational studies of similar compounds.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability.

The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller HOMO-LUMO gap suggests higher reactivity. In this compound, the HOMO is typically localized on the electron-rich nitroaniline ring, while the LUMO may be distributed across the chlorophenyl moiety, indicating potential charge transfer interactions. The calculated HOMO–LUMO energy gap for similar molecules is around 5.0452 eV. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Illustrative)

Parameter Energy (eV)
HOMO -6.5
LUMO -1.5

Note: These are representative energy values for similar aromatic nitro compounds, illustrating the expected range for this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green areas signify neutral potential.

For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the aniline (B41778) group, making them potential sites for hydrogen bonding. The hydrogen atoms, particularly the one attached to the amine group, would exhibit a positive potential.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of the molecule.

IR (Infrared): The vibrational frequencies calculated from DFT can be correlated with experimental IR spectra to identify characteristic functional groups. For example, the N-H stretching frequency and the symmetric and asymmetric stretches of the NO₂ group would be prominent features.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum, which are related to the HOMO-LUMO energy gap.

Advanced Computational Methods for Intermolecular Interactions

Beyond the properties of a single molecule, understanding how molecules of this compound interact with each other is crucial for predicting its solid-state properties.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying intermolecular interactions in a crystal lattice. nih.govnih.goviucr.orgiucr.org The Hirshfeld surface is generated based on the electron distribution of a molecule within a crystal. The surface is colored according to various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii.

For this compound, the Hirshfeld surface analysis would likely reveal the presence of N-H···O hydrogen bonds between the amine group of one molecule and the nitro group of a neighboring molecule. nih.gov Other significant interactions would include C-H···π interactions and π-π stacking between the aromatic rings. nih.gov

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound (Illustrative)

Interaction Type Percentage Contribution (%)
H···H 45.0
C···H/H···C 20.0
O···H/H···O 15.0
Cl···H/H···Cl 10.0

Note: This table illustrates the typical distribution of intermolecular contacts for a molecule containing chloro, nitro, and amine functionalities, based on Hirshfeld analyses of analogous structures.

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a computational method used to analyze the nature of non-covalent interactions between molecules. It decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion.

Electrostatic: This component arises from the classical Coulombic interaction between the static charge distributions of the interacting molecules. For this compound, this would involve interactions between the partial charges on its atoms and those of a neighboring molecule or solvent molecule.

Exchange (or Pauli Repulsion): This is a short-range repulsive term that originates from the quantum mechanical principle that two electrons of the same spin cannot occupy the same region of space. It is a key factor in determining the van der Waals radii of atoms.

Induction (or Polarization): This term accounts for the distortion of the electron cloud of one molecule by the electric field of another, leading to a mutually stabilizing interaction. The polarizable nature of the aromatic rings and the nitro group in this compound would be significant contributors to this term.

Dispersion: This is a long-range attractive force that arises from the correlated fluctuations of electron clouds in interacting molecules. It is a crucial component of van der Waals interactions.

A hypothetical SAPT analysis of a dimer of this compound could reveal the relative importance of these forces in its self-association.

Table 1: Hypothetical SAPT Interaction Energy Decomposition for a this compound Dimer (kcal/mol)

Interaction Component Energy (kcal/mol)
Electrostatics Data Not Available
Exchange Data Not Available
Induction Data Not Available
Dispersion Data Not Available

| Total Interaction Energy | Data Not Available |

Characterization of Non-Covalent Interactions (e.g., C-H···O, C-H···π, Halogen Bonds)

The structure of this compound suggests the presence of several types of non-covalent interactions that would be critical in determining its crystal packing and interactions with other molecules.

C-H···O Interactions: The hydrogen atoms on the aromatic rings and the methylene bridge could form hydrogen bonds with the oxygen atoms of the nitro group in a neighboring molecule. These interactions are important for stabilizing the crystal lattice.

C-H···π Interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-systems of the aromatic rings of another molecule. This type of interaction would play a role in the stacking of the phenyl rings.

Halogen Bonds: The chlorine atom on the 2-chlorophenyl group can act as a halogen bond donor, interacting with a nucleophilic region on an adjacent molecule, such as the nitro group's oxygen atoms. The strength and directionality of these bonds could be investigated computationally.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots would be used to visualize and quantify these interactions.

Conformational Landscape Exploration and Energy Barriers

A computational conformational search would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This would identify the low-energy, stable conformations and the higher-energy transition states that connect them. The energy differences between conformers and the energy barriers for their interconversion provide insights into the molecule's flexibility and the populations of different conformers at a given temperature.

Table 2: Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol)
Global Minimum 0.0
Conformer 2 Data Not Available
Conformer 3 Data Not Available

Chemical Reactivity Prediction through Computational Descriptors

Computational descriptors derived from methods like Density Functional Theory (DFT) can be used to predict the chemical reactivity of this compound.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. Red regions would indicate areas of negative potential (electron-rich), such as around the nitro group, which are susceptible to electrophilic attack. Blue regions would indicate areas of positive potential (electron-poor), such as around the amine and methylene hydrogens, which are susceptible to nucleophilic attack.

Table 3: Hypothetical Calculated Reactivity Descriptors for this compound

Descriptor Value
HOMO Energy (eV) Data Not Available
LUMO Energy (eV) Data Not Available
HOMO-LUMO Gap (eV) Data Not Available
Chemical Hardness Data Not Available

Tautomerism and Isomerization Studies

While this compound does not have obvious sites for common tautomerism (like keto-enol), computational studies could explore the possibility of less common tautomeric forms, for instance, involving the nitro group (aci-nitro form). The relative energies of these tautomers would be calculated to determine their stability and potential for existence.

Isomerization studies would focus on the rotational isomers (conformers) as discussed in section 5.3. The energy barriers between these isomers would be calculated to understand the dynamics of their interconversion. For a molecule like this, the focus would be on the rotational barriers around the single bonds connecting the aromatic rings to the central methylene-amine linkage.

Synthesis and Reactivity of N 2 Chlorophenyl Methyl 2 Nitroaniline Derivatives and Analogs

Systematic Modification of the Chlorophenyl Moiety

The 2-chlorophenyl group of N-[(2-chlorophenyl)methyl]-2-nitroaniline is amenable to various modifications, primarily through electrophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The chlorine atom and the electron-withdrawing nature of the rest of the molecule influence the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The chlorophenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. masterorganicchemistry.comsavemyexams.comyoutube.com The directing effects of the chlorine atom (ortho-, para-directing) and the bulky N-(2-nitroanilino)methyl group will dictate the position of the incoming electrophile. Due to steric hindrance from the benzyl-amino bridge, substitution at the para position relative to the chlorine atom is generally favored.

Palladium-Catalyzed Cross-Coupling Reactions: The chlorine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions. organic-chemistry.orgnih.govacs.orgyoutube.com These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, Suzuki coupling with boronic acids can introduce alkyl or aryl groups, Heck coupling with alkenes can append vinyl groups, and Buchwald-Hartwig amination can introduce new amino functionalities. The choice of ligand and reaction conditions is crucial for achieving high yields and selectivity. organic-chemistry.org

Table 1: Examples of Systematic Modifications of the Chlorophenyl Moiety

Reaction Type Reagents and Conditions Product
Nitration HNO₃, H₂SO₄ N-[(2-chloro-5-nitrophenyl)methyl]-2-nitroaniline
Bromination Br₂, FeBr₃ N-[(4-bromo-2-chlorophenyl)methyl]-2-nitroaniline
Suzuki Coupling Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ N-[(2-phenylphenyl)methyl]-2-nitroaniline
Buchwald-Hartwig Amination Morpholine, Pd₂(dba)₃, BINAP, NaOtBu N-[(2-morpholinophenyl)methyl]-2-nitroaniline

Exploration of Substituent Effects on the Nitroaniline Ring

The electronic properties of the nitroaniline ring are strongly influenced by the nature and position of substituents. The nitro group is a powerful electron-withdrawing group, which deactivates the ring towards electrophilic substitution and influences the acidity of the N-H proton. researchgate.net Introducing additional substituents on the nitroaniline ring can further modulate these properties.

The effect of substituents on the reactivity and properties of the nitroaniline ring can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). proceedings.scienceviu.ca Electron-donating groups (e.g., -OCH₃, -CH₃) are expected to increase the electron density on the ring, making it more susceptible to electrophilic attack and increasing the basicity of the aniline (B41778) nitrogen. Conversely, electron-withdrawing groups (e.g., -CN, -CF₃) will have the opposite effect. researchgate.net

The position of the substituent relative to the amino and nitro groups is also critical. A substituent at the para-position to the amino group will have a more pronounced resonance effect, while a substituent at the meta-position will exert mainly an inductive effect. quora.comdoubtnut.com

Table 2: Predicted Substituent Effects on the Properties of the Nitroaniline Ring

Substituent (at C4) Hammett Constant (σp) Predicted Effect on Basicity Predicted Effect on λmax (UV-Vis)
-OCH₃ -0.27 Increase Red shift
-CH₃ -0.17 Increase Red shift
-H 0.00 Reference Reference
-Cl 0.23 Decrease Blue shift
-CN 0.66 Decrease Blue shift
-NO₂ 0.78 Decrease Blue shift

Derivatization at the Secondary Amine Nitrogen through Various Linkers

The secondary amine nitrogen in this compound is a key site for derivatization, allowing for the introduction of a wide variety of functional groups and linkers. Common derivatization reactions include acylation, alkylation, and sulfonylation.

Acylation: The secondary amine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. google.combyjus.com This transformation is useful for introducing carbonyl-containing moieties. For example, reaction with acetyl chloride yields the N-acetyl derivative.

Alkylation: N-alkylation can be achieved by reacting the secondary amine with alkyl halides. nih.gov The reactivity of the alkyl halide and the choice of base are important considerations. This allows for the introduction of diverse alkyl chains, which can be further functionalized.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base leads to the formation of sulfonamides. This is a common method for protecting the amine or for introducing a sulfonyl group for further chemical manipulation.

These derivatization strategies can be employed to attach various linkers, such as polyethylene glycol (PEG) chains to improve solubility, or reactive groups for conjugation to other molecules.

Synthesis of Polyfunctionalized Derivatives and Conjugates

The synthesis of polyfunctionalized derivatives of this compound involves a combination of the reactions described in the previous sections. By strategically applying different synthetic methodologies, it is possible to introduce multiple functional groups onto the molecular scaffold. For example, a Suzuki coupling reaction could be performed on the chlorophenyl ring, followed by acylation of the secondary amine.

Furthermore, this compound and its derivatives can be conjugated to other bioactive molecules to create hybrid compounds with potentially enhanced or novel properties. jyoungpharm.orgnih.govmdpi.commdpi.com This can be achieved by introducing a linker with a reactive functional group (e.g., a carboxylic acid or an amine) onto the parent molecule, which can then be coupled to a drug, a peptide, or a fluorescent probe. For instance, a derivative with a carboxylic acid group can be activated and reacted with an amino group on a bioactive peptide to form an amide linkage.

Structure-Property Relationships in this compound Analogs

The systematic modification of the this compound scaffold allows for the investigation of structure-property relationships. By correlating changes in the molecular structure with changes in physicochemical properties (e.g., solubility, lipophilicity, melting point) and electronic properties (e.g., absorption and emission spectra, redox potentials), a deeper understanding of the molecule's behavior can be gained.

For example, the introduction of polar groups is expected to increase water solubility, while the addition of bulky substituents will likely increase steric hindrance and affect the conformation of the molecule. The electronic nature of the substituents on both aromatic rings will significantly impact the intramolecular charge transfer characteristics, which in turn will influence the UV-visible absorption spectrum. chemrxiv.org Electron-donating groups on the aniline ring and electron-withdrawing groups on the benzyl (B1604629) ring would likely enhance charge transfer, leading to a red shift in the absorption maximum.

Comparison with Structurally Related Halogenated Nitroanilines

The properties of this compound can be better understood by comparing it with other structurally related halogenated nitroanilines. The nature and position of the halogen atom, as well as the position of the nitro group, have a profound impact on the molecule's properties. researchgate.net

For instance, comparing the 2-chloro, 3-chloro, and 4-chloro isomers of N-benzyl-nitroaniline would reveal the influence of the chlorine atom's position on the electronic environment and reactivity. Generally, an ortho-substituent can exert both electronic and steric effects, which can be significant. rug.nl A comparison of the pKb values of ortho-, meta-, and para-nitroanilines shows that the ortho isomer is the weakest base due to the strong electron-withdrawing effect of the nitro group and potential intramolecular hydrogen bonding. quora.com

Similarly, comparing the chloro-substituted compound with its bromo- and iodo-analogs would highlight the effect of the halogen's electronegativity and size. The C-X bond strength decreases from chlorine to iodine, which would affect the reactivity in cross-coupling reactions.

Table 3: Comparison of pKb Values for Isomeric Nitroanilines

Compound pKb
Aniline 9.38
2-Nitroaniline (B44862) 14.28
3-Nitroaniline 11.55
4-Nitroaniline 13.05

Data sourced from publicly available chemical databases. quora.com

Advanced Research Applications and Material Science Perspectives of N 2 Chlorophenyl Methyl 2 Nitroaniline Based Compounds

Role as Versatile Synthetic Intermediates for Complex Organic Molecules

N-[(2-chlorophenyl)methyl]-2-nitroaniline serves as a valuable intermediate in the synthesis of a variety of complex organic molecules, particularly heterocyclic compounds. The presence of the nitro group and the secondary amine functionality provides reactive sites for various chemical transformations. One of the key applications of related N-substituted-2-nitroanilines is in the synthesis of phenazines and benzimidazoles, which are important scaffolds in medicinal chemistry and materials science. guidechem.comwikipedia.org

The general strategy involves the reduction of the nitro group to an amino group, which then undergoes an intramolecular cyclization reaction. For instance, the reduction of N-benzyl-2-nitroaniline derivatives can lead to the formation of dihydrophenazine, which can be subsequently oxidized to phenazine. researchgate.net This reaction pathway is influenced by the nature of the substituents on both the benzyl (B1604629) and the nitroaniline rings.

Another significant synthetic application is the cyclization of N-acylated derivatives of N-benzyl-o-nitroaniline to form 2-aryl-1-hydroxybenzimidazoles. rsc.org This reaction typically proceeds in the presence of a base like sodium methoxide. The reactivity and the final product are dependent on the nature of the acyl group. rsc.org These benzimidazole derivatives are precursors to a wide range of biologically active compounds.

Table 1: Potential Heterocyclic Scaffolds from this compound

Starting Material Reagents and Conditions Potential Product
This compound 1. Reduction (e.g., Fe/HCl or catalytic hydrogenation) 2. Oxidative cyclization Substituted Phenazine
N-acetyl-N-[(2-chlorophenyl)methyl]-2-nitroaniline Base (e.g., NaOMe) 1-hydroxy-2-methyl-benzimidazole derivative

Applications in the Synthesis of Dyes and Pigments

The this compound structure contains a chromophoric nitro group and an auxochromic amino group, making it a potential precursor for the synthesis of azo dyes. Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo (–N=N–) groups. wpmucdn.com The synthesis of azo dyes typically involves two main steps: diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component, such as a phenol or an aromatic amine. unb.ca

While direct diazotization of the secondary amine in this compound is not feasible, the molecule can be chemically modified to generate a primary aromatic amine. For example, reduction of the nitro group would yield a diamine, which could then be selectively diazotized and coupled to produce azo dyes. Alternatively, the N-benzyl group could potentially be cleaved to yield 2-nitroaniline (B44862), a known precursor for azo dyes. wikipedia.org The resulting dyes would likely exhibit colors ranging from yellow to red, depending on the specific coupling component used and the electronic nature of the substituents.

Integration into Polymeric Structures and Advanced Materials

Nitroaniline derivatives have been explored for their potential to be incorporated into polymeric structures to create functional materials with interesting electronic and optical properties. taylorfrancis.comresearchgate.net The presence of the nitro group, an electron-withdrawing group, and the aniline (B41778) moiety can impart specific characteristics to the polymer backbone.

One approach involves the copolymerization of aniline or its derivatives with nitroanilines. For example, copolymers of aniline and o-nitroaniline have been synthesized through oxidative polymerization. researchgate.net The incorporation of the nitroaniline unit can influence the polymer's conductivity, thermal stability, and morphology. It has been shown that using copolymers of aniline with its nitro-derivatives can improve the electrical characteristics of materials used in lithium chemical power sources. taylorfrancis.com

Another potential route for integrating this compound into polymers is through the synthesis of polyamides or polyimides. This would require the conversion of the nitro group to a carboxylic acid or another reactive functionality that can participate in polymerization reactions. The resulting polymers could exhibit enhanced thermal stability and specific solubility characteristics due to the presence of the bulky and polar side groups.

Exploration in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen and oxygen atoms in this compound and its derivatives can act as potential coordination sites for metal ions, making them interesting ligands in coordination chemistry. The secondary amine nitrogen and the oxygen atoms of the nitro group could potentially form chelate rings with various transition metals.

Investigation for Optoelectronic and Photonic Material Development (e.g., Nonlinear Optical Properties)

Organic molecules with donor-acceptor-π (D-A-π) structures are known to exhibit significant second-order nonlinear optical (NLO) properties. In this compound, the amino group can act as an electron donor and the nitro group as an electron acceptor, connected through the phenyl ring (π-system). This intramolecular charge transfer character is a key requirement for NLO activity.

Research on related nitroaniline derivatives, such as N-benzyl-2-methyl-4-nitroaniline (BNA), has shown promising NLO properties, including efficient second harmonic generation (SHG). smolecule.com The specific arrangement of molecules in the crystal lattice is crucial for achieving a non-centrosymmetric structure, which is a prerequisite for second-order NLO effects. The chlorine substituent on the benzyl ring of this compound could influence the crystal packing and, consequently, its NLO properties.

Table 2: Comparison of Nonlinear Optical Properties of Related Nitroaniline Derivatives

Compound Second Harmonic Generation (SHG) Efficiency
2-Methyl-4-nitroaniline (MNA) High
N-Benzyl-2-methyl-4-nitroaniline (BNA) Reported to have a high nonlinear optical coefficient

Development of Chemosensor Platforms

The development of chemosensors for the detection of specific ions and molecules is a rapidly growing field of research. Organic molecules that exhibit a change in their optical or electronic properties upon binding with an analyte are at the core of these sensors. The this compound scaffold possesses features that could be exploited for chemosensor design.

The secondary amine and the nitro group can act as potential binding sites for cations or anions. Upon binding, the electronic structure of the molecule could be perturbed, leading to a change in its absorption or fluorescence spectrum. For instance, the interaction with a metal ion could enhance or quench the fluorescence of the molecule. While no specific chemosensors based on this compound have been reported, the general principle of using N-arylmethyl-nitroaniline scaffolds for ion sensing is a viable area of exploration. nih.gov The design of such sensors often involves modifying the basic scaffold with additional binding sites or fluorophores to enhance selectivity and sensitivity.

Q & A

Q. Q: What are the standard synthetic routes for preparing N-[(2-chlorophenyl)methyl]-2-nitroaniline, and how can its purity be validated?

A: The compound can be synthesized via nucleophilic substitution or reductive amination, leveraging methodologies from analogous nitroaniline derivatives. For example, nitrosoaniline synthesis often involves coupling chlorophenylmethyl groups with nitro-substituted aniline precursors under controlled pH and temperature . Purity validation requires a combination of techniques:

  • Melting Point Analysis : Compare observed vs. literature values (e.g., reports a density of 1.355 g/cm³ and boiling point of 501.8°C).
  • Spectroscopy : Use 1H^1H-NMR to confirm aromatic proton environments and MS for molecular ion validation (e.g., HRMS in resolves mass accuracy to ±0.001 Da).
  • Chromatography : HPLC with UV detection (e.g., references 2-nitroaniline standards for retention time calibration).

Advanced Synthesis: Addressing Substituent Effects

Q. Q: How do electron-withdrawing groups (e.g., nitro) and steric hindrance from the 2-chlorophenylmethyl group influence reaction yields?

A: The nitro group (-NO2_2) deactivates the aromatic ring, slowing electrophilic substitution but stabilizing intermediates in nucleophilic reactions. Steric hindrance from the 2-chlorophenylmethyl group may reduce yields in coupling reactions. Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of nitroaniline intermediates ().
  • Catalysis : Transition metals like nickel () or palladium improve cross-coupling efficiency.
  • Temperature Control : Lower temperatures mitigate decomposition of nitro groups (e.g., notes thermal stability up to 257.3°C flash point).

Structural Characterization Challenges

Q. Q: What advanced techniques resolve ambiguities in the molecular structure of this compound?

A:

  • X-ray Crystallography : Determines absolute configuration and hydrogen bonding patterns (e.g., reports crystal parameters: space group P21_121_121_1, with O–H⋯O hydrogen bonds forming chains).
  • Vibrational Spectroscopy : IR identifies nitro group stretching frequencies (~1520 cm1^{-1} for asymmetric NO2_2).
  • DFT Calculations : Validate experimental NMR shifts and predict reactive sites (e.g., correlates HRMS data with computational results).

Stability and Degradation Under Experimental Conditions

Q. Q: How does this compound degrade under acidic/basic conditions, and how can stability be monitored?

A: The nitro group is susceptible to reduction under acidic conditions, while the chlorophenylmethyl moiety may hydrolyze in strong bases. Stability protocols:

  • pH Buffering : Maintain neutral conditions during storage ( suggests a pKa ~5–7 based on analogous compounds).
  • Accelerated Aging Studies : Use LC-MS to track degradation products (e.g., ’s 2-nitroaniline standards aid in identifying byproducts).
  • Thermogravimetric Analysis (TGA) : Monitor mass loss at elevated temperatures ( provides decomposition data).

Analytical Method Development

Q. Q: What chromatographic methods are optimal for quantifying trace impurities in this compound?

A:

  • GC-MS : Suitable for volatile derivatives; use surrogate standards like 2-chlorophenol-d4 () for internal calibration.
  • HPLC-UV/Vis : A C18 column with acetonitrile/water mobile phase resolves nitroaniline derivatives ( lists retention parameters for 2-nitroaniline).
  • Validation Criteria : Include linearity (R2^2 > 0.995), LOD/LOQ (<1 ppm), and spike-recovery tests (85–115%).

Data Contradictions in Spectral Assignments

Q. Q: How to resolve discrepancies between predicted and observed NMR shifts for this compound?

A:

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) alter chemical shifts; reference ’s 1H^1H-NMR data for solvent-specific assignments.
  • Tautomerism : Nitro groups may exhibit resonance effects, shifting proton environments.
  • Dynamic NMR : Variable-temperature experiments identify exchange processes (e.g., ’s crystallography data confirms rigid structures).

Applications in Materials Science

Q. Q: Can this compound serve as a precursor for conductive polymers or coordination complexes?

A: The nitro group can be reduced to an amine (-NH2_2), enabling polymerization (e.g., polyaniline analogs). Coordination potential:

  • Metal Chelation : The nitro and chlorophenyl groups may bind transition metals ( references nickel-catalyzed reactions).
  • Crystal Engineering : Hydrogen-bonded networks () suggest utility in supramolecular assemblies.

Toxicity and Handling Protocols

Q. Q: What safety precautions are warranted given structural analogs’ toxicity profiles?

A:

  • Nitroaromatic Toxicity : Potential mutagenicity (similar to nitrosamines in ). Use PPE and fume hoods.
  • Chlorinated Byproducts : Monitor for 2-chlorophenol () via GC-MS during disposal.
  • Storage : Keep in amber vials at ≤6°C (’s standards specify cold storage).

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